N-Desmethyl Rosiglitazone-d4

説明

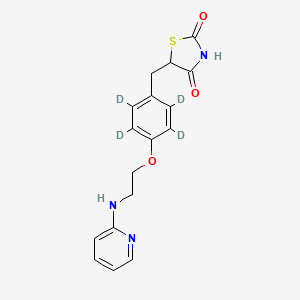

Structure

3D Structure

特性

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQTVMXUIGXRMR-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Desmethyl Rosiglitazone-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rosiglitazone-d4 is the deuterium-labeled analog of N-Desmethyl Rosiglitazone (B1679542), the primary active metabolite of the antidiabetic drug Rosiglitazone. Rosiglitazone belongs to the thiazolidinedione class of drugs and functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and pharmacokinetic studies, primarily as an internal standard for the accurate quantification of Rosiglitazone and its metabolites in biological matrices.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its role in analytical methodologies, and the relevant biological pathways of its parent compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [1] |

| Synonyms | SB 237216-d4 | [2] |

| Molecular Formula | C₁₇H₁₃D₄N₃O₃S | [2] |

| Molecular Weight | 347.42 g/mol | [2] |

| CAS Number | 1215407-67-2 | [2] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO (10 mM) | [2] |

Synthesis

Plausible Synthetic Pathway:

A potential approach would be to first synthesize Rosiglitazone-d4 and then perform N-demethylation. The deuteration of the phenyl ring can be achieved using a suitable deuterated starting material.

Step 1: Synthesis of a Deuterated Intermediate

The synthesis could start from a deuterated phenol, which is then subjected to a series of reactions to build the Rosiglitazone scaffold.

Step 2: N-demethylation

The N-demethylation of the deuterated Rosiglitazone could be achieved using various reagents, such as 1-chloroethyl chloroformate followed by methanolysis (von Braun reaction).

Note: This is a representative synthetic scheme and would require optimization for practical application.

Role in Analytical Methods

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Its chemical properties are nearly identical to the endogenous N-Desmethyl Rosiglitazone, but its increased mass allows for its distinction in a mass spectrometer. This ensures accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in Human Plasma

This protocol is adapted from a validated LC-ESI-MS/MS method.[3][4]

4.1.1. Sample Preparation (Supported Liquid Extraction - SLE)

-

To 50 µL of human plasma, add the internal standard solution containing this compound.

-

Vortex the sample to ensure thorough mixing.

-

Load the sample onto an SLE cartridge.

-

Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3-µm) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

4.1.3. Mass Spectrometric Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rosiglitazone | 358.1 | 135.1 |

| N-Desmethyl Rosiglitazone | 344.2 | 121.1 |

| This compound (IS) | 348.2 | 125.1 |

Note: The exact m/z values for the d4 internal standard may vary slightly based on the fragmentation pattern.

Pharmacokinetic Data

While specific pharmacokinetic data for this compound is not extensively studied due to its use as an internal standard, the use of such labeled compounds has been instrumental in determining the pharmacokinetics of the parent drug and its non-labeled metabolite. In a clinical study involving healthy volunteers administered a single 4.0 mg dose of Rosiglitazone, the pharmacokinetic parameters of Rosiglitazone and N-Desmethyl Rosiglitazone were determined using a method validated with this compound as an internal standard.[3]

| Parameter | Rosiglitazone | N-Desmethyl Rosiglitazone |

| Cmax (ng/mL) | 185.3 ± 45.7 | 15.2 ± 3.9 |

| Tmax (hr) | 1.0 ± 0.5 | 2.5 ± 1.1 |

| AUC₀₋t (ng·hr/mL) | 734.8 ± 158.2 | 123.6 ± 30.1 |

| t₁/₂ (hr) | 3.9 ± 0.6 | 7.8 ± 1.5 |

Data are presented as mean ± standard deviation.

Biological Context: Metabolism and Signaling Pathways

Metabolism of Rosiglitazone

Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[5][6] The major metabolic pathways are N-demethylation and hydroxylation. N-demethylation of Rosiglitazone yields its major active metabolite, N-Desmethyl Rosiglitazone.[5][6]

PPARγ Signaling Pathway

Rosiglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates gene expression.[7] Upon activation by a ligand like Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Conclusion

This compound is a critical analytical tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard enables the reliable quantification of Rosiglitazone and its primary metabolite in biological samples. A thorough understanding of its properties, analytical applications, and the biological context of its parent compound is essential for its effective use in research and drug development.

References

- 1. veeprho.com [veeprho.com]

- 2. immunomart.com [immunomart.com]

- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

The Gold Standard in Bioanalysis: A Technical Guide to N-Desmethyl Rosiglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of N-Desmethyl Rosiglitazone-d4, a critical tool in the bioanalytical and pharmacokinetic studies of Rosiglitazone (B1679542). Designed for a scientific audience, this document details the physicochemical properties, relevant biological pathways, and experimental applications of this stable isotope-labeled internal standard.

Introduction: The Role of Stable Isotope-Labeled Standards

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification of analytes in complex biological matrices. This compound serves as an ideal internal standard for its parent drug, Rosiglitazone, and its primary metabolite, N-Desmethyl Rosiglitazone. Being chemically identical to the analyte but mass-shifted, it co-elutes and experiences the same extraction inefficiencies and matrix effects, allowing for accurate normalization and highly reliable data.[1]

Core Chemical Properties

This compound is the deuterium-labeled analog of N-Desmethyl Rosiglitazone, the principal metabolite of the antidiabetic drug Rosiglitazone. The incorporation of four deuterium (B1214612) atoms provides a distinct mass difference for mass spectrometric detection without significantly altering its chemical behavior.

Data Presentation: Physicochemical Properties

| Property | This compound | N-Desmethyl Rosiglitazone | Rosiglitazone (Parent Drug) |

| CAS Number | 1215407-67-2[2] | 257892-31-2[2][3] | 122320-73-4 |

| Molecular Formula | C₁₇H₁₃D₄N₃O₃S[2] | C₁₇H₁₇N₃O₃S[2][3] | C₁₈H₁₉N₃O₃S |

| Molecular Weight | 347.43[2] | 343.4[3] | 357.4 |

| Synonyms | SB 237216-d4 | SB-237216[3] | BRL 49653 |

| Solubility | Not explicitly specified | DMF: 25 mg/ml, DMSO: 34 mg/ml, Ethanol: 1 mg/ml[3] | Not specified |

Biological Context: Metabolism and Mechanism of Action

Metabolic Pathway of Rosiglitazone

Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9.[3][4] The main metabolic routes are N-demethylation and hydroxylation.[4] The N-demethylation of Rosiglitazone results in the formation of its major active metabolite, N-Desmethyl Rosiglitazone.[3] Understanding this pathway is crucial for interpreting pharmacokinetic data and the role of this compound in its analysis.

Signaling Pathway: PPARγ Activation

Rosiglitazone exerts its therapeutic effects by acting as a highly selective and potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[5][6][7] Upon activation by a ligand like Rosiglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity.[8][9]

Experimental Protocols

Representative Synthesis Workflow for a Deuterated N-desmethyl Metabolite

The synthesis of this compound is not publicly detailed. However, a general workflow for creating such a standard involves late-stage introduction of the deuterium label to maximize efficiency. For an N-desmethyl compound, this often involves using a deuterated methylating or demethylating agent. A representative strategy for a similar transformation is outlined below.[10][11][12]

Bioanalytical Method: Quantification in Human Plasma by LC-MS/MS

The following is a detailed protocol adapted from a validated method for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma, utilizing a deuterated internal standard.[1][13]

Objective: To accurately measure the concentration of N-Desmethyl Rosiglitazone in plasma samples.

Internal Standard: this compound.

1. Sample Preparation (Protein Precipitation)

-

To a 50-100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (this compound) in a small volume of organic solvent.

-

Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[13]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.

2. Chromatographic Conditions (HPLC)

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3-µm particle size).[13]

-

Mobile Phase: Isocratic mixture, such as 60:40 (v/v) acetonitrile and 0.1% formic acid in water.[13]

-

Flow Rate: 0.2 mL/min.[13]

-

Injection Volume: 5-10 µL.

-

Total Run Time: Approximately 2.5-3 minutes per sample.[1][13]

3. Mass Spectrometric Conditions (MS/MS)

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1[13]

-

This compound (IS): The precursor ion would be m/z 348.2. The product ion would be selected based on a stable, deuterated fragment.

-

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma samples.

-

The concentration of N-Desmethyl Rosiglitazone in the unknown samples is determined by interpolating their peak area ratios from this calibration curve. The validated linear range for N-Desmethyl Rosiglitazone is typically 1-150 ng/mL.[13]

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the generation of high-quality, reproducible, and accurate quantitative data for Rosiglitazone's primary metabolite. This guide provides the core chemical, biological, and methodological information required for its effective application in a research setting.

References

- 1. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Desmethyl rosiglitazone - CAS - 257892-31-2 | Axios Research [axios-research.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosiglitazone activation of PPARgamma suppresses fractalkine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosiglitazone activation of PPARγ suppresses fractalkine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Desmethyl Rosiglitazone-d4 (CAS No. 1215407-67-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rosiglitazone-d4 is the deuterium-labeled analog of N-Desmethyl Rosiglitazone (B1679542), a major metabolite of the antidiabetic drug Rosiglitazone. Due to its isotopic labeling, it serves as an ideal internal standard for the quantitative analysis of Rosiglitazone and its metabolites in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of its properties, its application in a validated analytical method, and the corresponding experimental protocols.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 1215407-67-2 | [1] |

| Molecular Formula | C₁₇H₁₃D₄N₃O₃S | [1] |

| Molecular Weight | 347.43 g/mol | [1] |

| Synonyms | 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |

| Primary Application | Internal standard in analytical and pharmacokinetic research | [2] |

Synthesis

The synthesis of Rosiglitazone and its analogs typically involves the reaction of a substituted benzaldehyde (B42025) with thiazolidine-2,4-dione, followed by reduction of the resulting benzylidene intermediate. The N-desmethyl analog would be prepared from a corresponding N-desmethylated precursor.

Deuterium (B1214612) labeling, in this case on the phenyl ring, is often achieved by using a deuterated starting material or through catalytic exchange reactions on a suitable intermediate. General strategies for the deuteration of drug molecules are employed to enhance their metabolic stability or for use as internal standards.

Application in Bioanalytical Methods

This compound is a critical component in the highly sensitive and specific quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in biological samples, particularly human plasma. A validated LC-ESI-MS/MS method has been developed for this purpose.[3]

Analytical Method Validation Data

The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the simultaneous quantitation of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using their respective d4-labeled internal standards.[3]

| Parameter | Rosiglitazone | N-Desmethyl Rosiglitazone |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | 1.00 ng/mL |

| Quantitation Range | 1.00-500 ng/mL | 1.00-500 ng/mL |

| Correlation Coefficient (r²) | >0.9990 | >0.9990 |

| Intra-assay Precision (%CV) | ≤ 9.37% | ≤ 9.37% |

| Inter-assay Precision (%CV) | ≤ 9.37% | ≤ 9.37% |

| Accuracy (% difference from theoretical) | ≤ 12.7% | ≤ 12.7% |

Experimental Protocols

The following is a detailed experimental protocol for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using this compound as an internal standard, based on a published method.[3]

Sample Preparation: Supported Liquid/Liquid Extraction (SLE)

-

To a 50 µL aliquot of human plasma, add the internal standards Rosiglitazone-d4 and this compound.

-

Load the plasma sample onto a supported liquid/liquid extraction (SLE) cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes from the cartridge with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Separation: Isocratic HPLC separation is performed over a 3-minute period. The specific column and mobile phase composition should be optimized for baseline separation of the analytes and internal standards.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions for both the analytes and their deuterated internal standards.

Signaling Pathways and Experimental Workflows

Given that this compound's primary role is as an internal standard in analytical chemistry, it is not directly involved in biological signaling pathways. Its utility lies within the experimental workflow of pharmacokinetic studies.

Analytical Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for the quantification of Rosiglitazone and its N-desmethyl metabolite in a clinical study, employing this compound as an internal standard.

This diagram outlines the key stages from sample collection in a clinical setting to the final determination of pharmacokinetic parameters, highlighting the crucial role of this compound in ensuring accurate quantification.

References

N-Desmethyl Rosiglitazone-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of N-Desmethyl Rosiglitazone-d4, a key analytical standard for researchers, scientists, and drug development professionals. This document details its chemical properties, typical analytical data, relevant experimental protocols, and the pharmacological context of its parent compound, Rosiglitazone (B1679542).

Certificate of Analysis Data

A Certificate of Analysis (CoA) for this compound provides critical quality control data. While specific values may vary between manufacturing lots and suppliers, a typical CoA would include the following information.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

| Parent Drug | Rosiglitazone |

| SIL Type | Deuterium |

| CAS Number | 1215407-67-2[1] |

| Unlabelled CAS | 257892-31-2[1][2][3] |

| Molecular Formula | C₁₇H₁₃D₄N₃O₃S |

| Molecular Weight | 347.12 g/mol [1] |

Analytical Data

| Test | Specification | Result |

| Purity (by HPLC) | ≥98% | 99.5% |

| Isotopic Enrichment | ≥99% atom % D | 99.7% atom % D |

| Mass Spectrometry | Conforms to structure | Conforms |

| ¹H-NMR | Conforms to structure | Conforms |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the accurate use of this compound as an internal standard in pharmacokinetic and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma

This method allows for the simultaneous quantification of Rosiglitazone and its major metabolites.

-

Sample Preparation: Plasma samples (0.1 mL) are deproteinized using acetonitrile (B52724) (0.2 mL) containing this compound as the internal standard.[4]

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

Signaling Pathways and Workflows

Rosiglitazone Metabolism

N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone, an antidiabetic drug.[2] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP2C8.[2][5]

Caption: Metabolic pathway of Rosiglitazone to N-Desmethyl Rosiglitazone.

Mechanism of Action of Rosiglitazone

Rosiglitazone, the parent compound, is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6][7][8] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.[6][9]

Caption: Simplified signaling pathway of Rosiglitazone's mechanism of action.

Analytical Workflow for Pharmacokinetic Studies

This compound is utilized as an internal standard in a typical LC-MS/MS workflow for pharmacokinetic analysis.

Caption: Experimental workflow for bioanalytical quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of Rosiglitazone and its metabolites in biological matrices. A thorough understanding of its properties, as detailed in a Certificate of Analysis, and the application of validated analytical methods are paramount for robust research in drug metabolism and pharmacokinetics. The signaling pathways of its parent compound, Rosiglitazone, provide the essential pharmacological context for such studies.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]

- 3. veeprho.com [veeprho.com]

- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

N-Desmethyl Rosiglitazone-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N-Desmethyl Rosiglitazone-d4, including its suppliers, pricing, and the relevant biological pathways of its parent compound, Rosiglitazone.

This compound is the deuterium-labeled version of N-Desmethyl Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone.[1] The parent compound, Rosiglitazone, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] The deuterated form is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Rosiglitazone and its metabolites in biological samples.[4]

Suppliers and Pricing

A number of chemical suppliers offer this compound. The following table summarizes publicly available information on suppliers and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. For the most current pricing, it is recommended to request a quote directly from the supplier.

| Supplier | Catalog Number | Purity | Quantity | Price | CAS Number |

| Mithridion | - | - | 1 mg | $499.28[5] | 1215407-67-2[6] |

| Santa Cruz Biotechnology | SC-217A04 | - | - | Request Quote | 1215407-67-2[6] |

| MedChemExpress | HY-118788S | - | - | Request Quote | 1215407-67-2[7] |

| Veeprho | - | - | - | Request Quote | 1215407-67-2[4] |

| Immunomart | HY-118788S | - | - | Request Quote | 1215407-67-2[7] |

| YMIMLab | B70178 | - | 1 mg | ¥4310.00 | 1215407-67-2[8] |

Mechanism of Action: The Rosiglitazone Signaling Pathway

Rosiglitazone, the parent compound of N-Desmethyl Rosiglitazone, exerts its therapeutic effects by acting as a selective agonist of the nuclear receptor PPARγ.[9][10][11] Activation of PPARγ leads to the modulation of a wide array of genes involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity.[2][3]

Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

References

- 1. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]

- 2. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. veeprho.com [veeprho.com]

- 5. This compound 1mg | Mithridion [mithridion.com]

- 6. scbt.com [scbt.com]

- 7. immunomart.com [immunomart.com]

- 8. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 9. ClinPGx [clinpgx.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Rosiglitazone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Synthesis and Characterization of N-Desmethyl Rosiglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Rosiglitazone-d4, a crucial internal standard for the accurate quantification of the major metabolite of Rosiglitazone (B1679542). This document details a plausible synthetic route, comprehensive characterization methodologies, and relevant biological context.

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The primary metabolic pathway of Rosiglitazone in humans is N-demethylation, mediated predominantly by the cytochrome P450 enzyme CYP2C8, leading to the formation of N-Desmethyl Rosiglitazone.[1]

Accurate quantification of N-Desmethyl Rosiglitazone is critical in pharmacokinetic and metabolic studies. Stable isotope-labeled internal standards, such as this compound, are essential for minimizing analytical variability and improving the accuracy of mass spectrometry-based bioanalytical methods.[2] This guide outlines the synthesis and detailed characterization of this compound for its application in such studies.

Synthesis of this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The deuterium (B1214612) atoms are incorporated into the phenyl ring of a key intermediate.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2-((Pyridin-2-yl)amino)ethoxy)benzaldehyde-d4

-

Preparation of 4-Hydroxybenzaldehyde-d4: Commercially available 4-hydroxybenzaldehyde (B117250) can be deuterated using a suitable acid-catalyzed exchange reaction with deuterium oxide (D₂O).

-

Williamson Ether Synthesis:

-

To a solution of 4-hydroxybenzaldehyde-d4 (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 2-((pyridin-2-yl)amino)ethan-1-ol (1.1 eq).

-

Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(2-((pyridin-2-yl)amino)ethoxy)benzaldehyde-d4.

-

Step 2: Knoevenagel Condensation and Reduction to form this compound

-

Knoevenagel Condensation:

-

Dissolve 4-(2-((pyridin-2-yl)amino)ethoxy)benzaldehyde-d4 (1.0 eq) and thiazolidine-2,4-dione (1.0 eq) in a suitable solvent like toluene (B28343) or ethanol.

-

Add a catalytic amount of a base such as piperidine (B6355638) or pyrrolidine.

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 8-12 hours.

-

Monitor the formation of the intermediate, 5-((4-(2-((pyridin-2-yl)amino)ethoxy)phenyl-d4)methylidene)thiazolidine-2,4-dione, by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

-

Reduction of the Exocyclic Double Bond:

-

Suspend the intermediate from the previous step in a suitable solvent mixture, such as methanol (B129727) and dichloromethane.

-

Cool the suspension to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and isotopic labeling of the final compound.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is used with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Multiple Reaction Monitoring (MRM) is used for quantification.

Expected Mass Transitions:

Based on the known fragmentation of N-Desmethyl Rosiglitazone, the expected mass transitions for the d4-labeled analog are presented in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Desmethyl Rosiglitazone | 344.2 | 121.1 |

| This compound | 348.2 | 121.1 |

Note: The precursor ion for the d4 analog is shifted by 4 Da due to the four deuterium atoms. The product ion is expected to remain the same as the fragmentation likely occurs at a part of the molecule that does not contain the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Instruments: A 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR and ¹³C NMR.

Expected Spectral Data:

The ¹H NMR spectrum of this compound is expected to be similar to that of the unlabeled compound, with the key difference being the absence of signals corresponding to the protons on the deuterated phenyl ring. The ¹³C NMR spectrum will show signals for all carbon atoms, with the signals for the deuterated carbons potentially showing a slight upfield shift and a change in multiplicity due to C-D coupling.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiazolidinedione CH | ~4.9 | ~55 |

| Thiazolidinedione CH₂ | ~3.3 | ~38 |

| O-CH₂ | ~4.2 | ~66 |

| N-CH₂ | ~3.6 | ~43 |

| Pyridyl-H | 6.6 - 8.1 | 107 - 158 |

| Phenyl-H (deuterated) | Absent | ~115 (C-D), ~130 (C-D), ~128 (C-ipso), ~157 (C-ipso) |

| NH | Variable | - |

| Thiazolidinedione C=O | - | ~175, ~176 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Biological Context: Rosiglitazone Signaling Pathway

Rosiglitazone exerts its therapeutic effects by activating PPARγ. This activation leads to a cascade of events that ultimately improve insulin (B600854) sensitivity. N-Desmethyl Rosiglitazone is a major metabolite, and understanding its interaction with this pathway is important for comprehending the overall pharmacological profile of the parent drug.

Caption: Rosiglitazone's PPARγ signaling pathway.

Rosiglitazone binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to an increase in insulin sensitivity. Additionally, PPARγ activation can inhibit the NF-κB signaling pathway, contributing to the anti-inflammatory effects of Rosiglitazone.[3]

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for obtaining this essential internal standard. The characterization data, including expected mass spectrometric and NMR results, will aid researchers in confirming the successful synthesis and purity of the compound. The inclusion of the biological context highlights the importance of this molecule in the study of Rosiglitazone's pharmacology. The availability of well-characterized this compound is paramount for robust and reliable bioanalytical studies in drug development.

References

- 1. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]

- 2. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Desmethyl Rosiglitazone in the Metabolism of Rosiglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Desmethyl Rosiglitazone (B1679542), a primary metabolite of the anti-diabetic drug Rosiglitazone. It details the metabolic pathways, pharmacokinetic parameters, and analytical methodologies for the quantification of this metabolite, with a special focus on the application of its deuterated analog, N-Desmethyl Rosiglitazone-d4, as an internal standard. This document also elucidates the pharmacological context of Rosiglitazone's action through the PPARγ signaling pathway.

Introduction to Rosiglitazone Metabolism

Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its primary mechanism of action involves enhancing insulin (B600854) sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver.[1] The elimination of Rosiglitazone from the body is predominantly through hepatic metabolism, with negligible amounts of the unchanged drug excreted in the urine. The main metabolic pathways are N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid.[2][3]

N-Desmethyl Rosiglitazone is one of the two major metabolites of Rosiglitazone, formed through the N-demethylation process. While Rosiglitazone is a potent PPARγ agonist, its metabolites are generally considered to be inactive or to possess only partial activity.[2][4] Understanding the formation and clearance of N-Desmethyl Rosiglitazone is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile of Rosiglitazone, as well as for assessing potential drug-drug interactions.

Metabolic Pathway of Rosiglitazone to N-Desmethyl Rosiglitazone

The biotransformation of Rosiglitazone to N-Desmethyl Rosiglitazone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

Primary Enzymes Involved : In vitro studies with human liver microsomes have identified CYP2C8 as the principal enzyme responsible for the N-demethylation of Rosiglitazone.[5][6] The cytochrome P450 isoenzyme CYP2C9 also contributes to this metabolic pathway, but to a lesser extent.[5][6] The enzymatic activity of CYP2C8 for Rosiglitazone metabolism is approximately four times higher than that of CYP2C9.[3]

-

Further Metabolism : Following its formation, N-Desmethyl Rosiglitazone can undergo further hydroxylation before entering Phase II metabolism, where it is conjugated with sulfate or glucuronic acid for excretion.[3]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic parameters of Rosiglitazone and its metabolite, N-Desmethyl Rosiglitazone, have been characterized in human studies. The clearance of N-Desmethyl Rosiglitazone is influenced by genetic polymorphisms in the CYP2C8 enzyme.

| Parameter | Rosiglitazone | N-Desmethyl Rosiglitazone | Reference |

| Elimination Half-Life (t½) | 3-4 hours | Not explicitly stated, but clearance is genotype-dependent | |

| Mean Total Clearance (CYP2C81/1) | 0.033 L/h/kg | 1.96 L/h | |

| Mean Total Clearance (CYP2C81/3) | 0.038 L/h/kg | 2.22 L/h | |

| Mean Total Clearance (CYP2C83/3) | 0.046 L/h/kg | 2.47 L/h | |

| Protein Binding | 99.8% | Not specified | [1] |

| Primary Metabolizing Enzymes | CYP2C8, CYP2C9 | - | [5][6] |

PPARγ Agonist Activity

| Compound | EC50 for PPARγ | Reference |

| Rosiglitazone | 60 nM | [7] |

| N-Desmethyl Rosiglitazone | Data not available (generally considered inactive or partially active) | [2][4] |

Experimental Protocols

In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes

This protocol is adapted from studies investigating the kinetics of Rosiglitazone metabolism.[7]

Objective: To determine the kinetics of Rosiglitazone metabolism and identify the CYP enzymes involved.

Materials:

-

Human liver microsomes

-

Rosiglitazone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., montelukast (B128269) for CYP2C8, sulfaphenazole (B1682705) for CYP2C9)

-

Acetonitrile (B52724) (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Rosiglitazone in a suitable solvent (e.g., methanol).

-

Prepare incubation mixtures containing human liver microsomes (e.g., 20-40 µg of microsomal protein), phosphate buffer, and the NADPH regenerating system in a final volume of, for example, 100 µL.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding Rosiglitazone at various concentrations (e.g., 0.5 to 500 µM).

-

Incubate at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 10, 15, 20, 25 minutes).

-

Terminate the reaction at each time point by adding a volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of remaining Rosiglitazone and the formation of N-Desmethyl Rosiglitazone using a validated LC-MS/MS method.

-

For enzyme inhibition studies, pre-incubate the microsomes with specific CYP inhibitors before the addition of Rosiglitazone.

Quantification of N-Desmethyl Rosiglitazone in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma, emphasizing the use of this compound as an internal standard.[8]

Objective: To accurately quantify the concentration of N-Desmethyl Rosiglitazone in human plasma samples.

Materials and Reagents:

-

Human plasma samples

-

N-Desmethyl Rosiglitazone analytical standard

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

HPLC grade water

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 100 µL), add the internal standard solution (this compound in a suitable solvent).[8]

-

Perform protein precipitation by adding a larger volume of cold acetonitrile (e.g., 200 µL).[8]

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize a mass spectrometer with an ESI source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for N-Desmethyl Rosiglitazone and this compound in Multiple Reaction Monitoring (MRM) mode.

-

Example MRM transition for N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1.[8]

-

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of N-Desmethyl Rosiglitazone and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of N-Desmethyl Rosiglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Pharmacological Significance: The PPARγ Signaling Pathway

Rosiglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.

Mechanism of Action:

-

Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the transcription of genes involved in insulin signaling, glucose uptake (e.g., GLUT4), and adipocyte differentiation.

The formation of N-Desmethyl Rosiglitazone represents a key step in the inactivation and eventual elimination of Rosiglitazone, thereby modulating the duration and intensity of PPARγ activation.

Conclusion

N-Desmethyl Rosiglitazone is a significant metabolite in the disposition of Rosiglitazone, primarily formed via CYP2C8-mediated N-demethylation. The accurate quantification of this metabolite is essential for comprehensive pharmacokinetic assessments and is reliably achieved using LC-MS/MS with the aid of the deuterated internal standard, this compound. While Rosiglitazone is a potent PPARγ agonist, its N-desmethyl metabolite is considered largely inactive, making this metabolic step a critical deactivating pathway. The information presented in this guide provides a foundational resource for professionals engaged in the research and development of thiazolidinedione-class drugs and related metabolic studies.

References

- 1. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A one-year study comparing the efficacy and safety of rosiglitazone and glibenclamide in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccsenet.org [ccsenet.org]

- 7. medscape.com [medscape.com]

- 8. researchgate.net [researchgate.net]

In Vitro Metabolism of Rosiglitazone to N-Desmethyl Rosiglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of rosiglitazone (B1679542), with a specific focus on its conversion to the major metabolite, N-desmethyl rosiglitazone. This document synthesizes key findings on the enzymatic pathways, quantitative metabolic parameters, and detailed experimental protocols to support further research and drug development efforts in this area.

Introduction

Rosiglitazone, a member of the thiazolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. Its elimination from the body is primarily through hepatic metabolism.[1][2][3] The main phase I metabolic pathways for rosiglitazone are N-demethylation and para-hydroxylation of the pyridine (B92270) ring.[1] N-desmethyl rosiglitazone is a major metabolite formed through the N-demethylation pathway.[4][5][6] Understanding the in vitro metabolism of rosiglitazone is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Enzymatic Pathways of Rosiglitazone N-Demethylation

The in vitro metabolism of rosiglitazone to N-desmethyl rosiglitazone is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Primary Contributing Enzyme: CYP2C8

Numerous studies have identified CYP2C8 as the principal enzyme responsible for the N-demethylation of rosiglitazone.[4][5][7][8][9] This has been demonstrated through experiments using human liver microsomes and recombinant human CYP enzymes.[5][7] Inhibition studies with selective CYP2C8 inhibitors, such as montelukast (B128269) and 13-cis retinoic acid, have shown a significant reduction in the formation of N-desmethyl rosiglitazone.[1][7]

Secondary Contributing Enzyme: CYP2C9

CYP2C9 also contributes to the N-demethylation of rosiglitazone, although to a lesser extent than CYP2C8.[1][5][7][8][9] Studies have indicated that CYP2C9's role in N-demethylation is more significant than its role in the para-hydroxylation of rosiglitazone.[1][7] Inhibition of CYP2C9 with sulfaphenazole (B1682705) results in a noticeable, albeit smaller, decrease in the overall metabolism of rosiglitazone.[1][7]

Other Contributing Enzymes

While CYP2C8 and CYP2C9 are the primary drivers of rosiglitazone metabolism, other enzymes such as CYP3A4 and CYP2E1 have also been shown to play a role in the overall metabolism, although their specific contribution to N-demethylation is less clearly defined.[1][2][3]

Quantitative Metabolic Data

The following tables summarize the key quantitative data from in vitro studies on rosiglitazone metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism

| Biological System | Parameter | Value | Reference |

| Human Liver Microsomes | Apparent Km | 11.9 µM (± 1.8) | [10] |

| Human Liver Microsomes | Apparent Km | 17.1 - 29.8 µM | [1] |

| Human Liver Microsomes | Vmax | 0.89 - 3.12 nmol·mg-1·min-1 | [1] |

| Human Liver Microsomes | Vmax | 1.64 ± 0.98 nmol·mg-1·min-1 | [2][3][11] |

Table 2: Inhibition of Rosiglitazone Metabolism by CYP-Specific Inhibitors

| Inhibitor | Target Enzyme | Concentration | % Inhibition of Rosiglitazone Metabolism | Reference |

| Montelukast | CYP2C8 | 0.02 µM | 69 ± 20% | [1][2] |

| 13-cis Retinoic Acid | CYP2C8 | Not Specified | >50% | [5][7] |

| Sulfaphenazole | CYP2C9 | 2.5 µM | 30% | [1] |

| Sulfaphenazole | CYP2C9 | 10 µM | 42 ± 10% | [1][2] |

| Ketoconazole | CYP3A4 | 1 µM | 52 ± 23% | [1][2] |

| Diethyldithiocarbamate | CYP2E1 | 40 µM | 41 ± 13% | [1][2] |

| Quinidine | CYP2D6 | 1 µM | 14% (not significant) | [1] |

| Furafylline | CYP1A2 | 10 µM | 18% (not significant) | [1] |

Table 3: Inhibitory Potential of Rosiglitazone on CYP Enzymes

| CYP Enzyme | Probe Substrate | IC50 of Rosiglitazone | Reference |

| CYP2C8 | Paclitaxel 6α-hydroxylase | 18 µM | [5][7] |

| CYP2C9 | Tolbutamide hydroxylase | 50 µM | [5][7] |

Experimental Protocols

This section outlines a typical experimental protocol for investigating the in vitro metabolism of rosiglitazone to N-desmethyl rosiglitazone using human liver microsomes.

Materials and Reagents

-

Rosiglitazone

-

N-desmethyl rosiglitazone standard

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

CYP-specific inhibitors (e.g., montelukast, sulfaphenazole)

-

Acetonitrile (B52724) (ACN) with an internal standard (e.g., rosiglitazone-d3)

-

LC-MS/MS system

Incubation Procedure

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.1-0.5 mg/mL protein), and the desired concentration of rosiglitazone (e.g., 0.5-500 µM).[1][2][3] For inhibition studies, pre-incubate the microsomes with the inhibitor for a specified time before adding the substrate.[1]

-

Pre-warm: Pre-warm the incubation mixtures to 37°C.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.[1]

-

Incubate: Incubate the reactions at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile containing an internal standard.[12]

-

Sample Preparation: Centrifuge the terminated reactions to precipitate the microsomal protein. Collect the supernatant for analysis.

Analytical Method (LC-MS/MS)

-

Chromatographic Separation: Analyze the supernatant using a reverse-phase C18 column.[12] A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[12]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[12] Monitor the specific parent-to-product ion transitions for rosiglitazone, N-desmethyl rosiglitazone, and the internal standard.[12]

-

Quantification: Quantify the amount of N-desmethyl rosiglitazone formed by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite.

Visualizations

The following diagrams illustrate the metabolic pathway and a general experimental workflow.

References

- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]

- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]

- 10. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP2C8 in the Metabolic Formation of N-Desmethyl Rosiglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone (B1679542), a member of the thiazolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. The elimination of rosiglitazone is predominantly mediated by hepatic metabolism, with N-demethylation to form N-desmethyl rosiglitazone being one of the major metabolic pathways.[1][2] Understanding the enzymatic processes involved in the metabolism of rosiglitazone is critical for predicting potential drug-drug interactions and inter-individual variability in patient response. Evidence from in vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes has established CYP2C8 as the primary enzyme responsible for the N-demethylation of rosiglitazone.[3][4] While other isoforms, such as CYP2C9, contribute to a lesser extent, the role of CYP2C8 is paramount.[2][3] This technical guide provides an in-depth overview of the role of CYP2C8 in the formation of N-desmethyl rosiglitazone, complete with quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

Data Presentation: Enzyme Kinetics and Inhibition

The following tables summarize the key quantitative data regarding the metabolism of rosiglitazone. Table 1 presents the enzyme kinetic parameters for rosiglitazone metabolism in human liver microsomes, illustrating the overall metabolic process. Table 2 details the inhibition of rosiglitazone metabolism by specific CYP inhibitors, highlighting the significant contribution of CYP2C8.

Table 1: Enzyme Kinetic Parameters for Rosiglitazone Metabolism in Human Liver Microsomes

| System | Kinetic Model | Km (µM) | Vmax (nmol·mg-1·min-1) | Reference |

| Pooled Human Liver Microsomes | Michaelis-Menten with substrate inhibition | 25 ± 5.57 | 1.64 ± 0.98 | [2] |

Table 2: Inhibition of Rosiglitazone Metabolism in Human Liver Microsomes by CYP-Specific Inhibitors

| Inhibitor | Target CYP | Concentration (µM) | % Inhibition of Rosiglitazone Metabolism | Reference |

| Montelukast (B128269) | CYP2C8 | 0.02 | 69 ± 20 | [2] |

| Sulfaphenazole (B1682705) | CYP2C9 | 2.5 | 42 ± 10 | [2] |

| Ketoconazole | CYP3A4 | 1 | 52 ± 23 | [2] |

| Diethyldithiocarbamate | CYP2E1 | Not Specified | 41 ± 13 | [2] |

Experimental Protocols

In Vitro Metabolism of Rosiglitazone using Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of rosiglitazone metabolism and the contribution of various CYP enzymes using pooled human liver microsomes.

Materials:

-

Rosiglitazone

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

CYP-specific inhibitors (e.g., montelukast for CYP2C8, sulfaphenazole for CYP2C9)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., rosiglitazone-d4)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare incubation mixtures containing rosiglitazone at various concentrations (e.g., 0.5-500 µM) in potassium phosphate buffer.

-

For inhibition studies, pre-incubate the HLMs with the specific inhibitor (e.g., 0.02 µM montelukast) for a defined period (e.g., 15 minutes) at 37°C before adding rosiglitazone.

-

Add pooled human liver microsomes to each well to a final protein concentration of 0.2-0.5 mg/mL.

-

-

Initiation of Metabolic Reaction:

-

Pre-warm the plate to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C with constant shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Quantification of Rosiglitazone and N-Desmethyl Rosiglitazone by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of the parent drug and its metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rosiglitazone: m/z 358.1 → 135.1

-

N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1

-

Rosiglitazone-d4 (IS): m/z 362.1 → 139.1

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Quantify the concentration of rosiglitazone and N-desmethyl rosiglitazone in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Metabolic Pathway of Rosiglitazone

The following diagram illustrates the primary metabolic pathways of rosiglitazone, emphasizing the central role of CYP2C8 in the formation of N-desmethyl rosiglitazone.

References

- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Plasma Stability of N-Desmethyl Rosiglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability of N-Desmethyl Rosiglitazone-d4 in plasma. Given the limited direct data on the deuterated metabolite, this guide synthesizes information from studies on the parent compound, Rosiglitazone, and other structurally related N-desmethyl metabolites to provide a robust framework for stability assessment. The methodologies and data presented herein are intended to support the design and execution of bioanalytical studies in drug development.

Introduction

Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class that improves glycemic control by enhancing insulin (B600854) sensitivity.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][2] The main metabolic pathways are N-demethylation and hydroxylation.[1][2] N-demethylation of Rosiglitazone results in the formation of N-Desmethyl Rosiglitazone, a major metabolite.[2]

In quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are crucial for accurate and precise measurements using liquid chromatography-mass spectrometry (LC-MS/MS).[3] this compound serves as an ideal internal standard for the quantification of N-Desmethyl Rosiglitazone. The stability of this internal standard in the biological matrix, such as plasma, is a critical parameter that must be thoroughly evaluated during bioanalytical method validation to ensure the reliability of the data.[4] Instability of an analyte or its internal standard in plasma can lead to erroneous concentration measurements, impacting the pharmacokinetic and toxicokinetic assessment of a drug candidate.[5]

This guide will delve into the available stability data for related compounds, provide detailed experimental protocols for assessing plasma stability, and present visual workflows and metabolic pathways to aid in the comprehensive understanding of the stability of this compound in plasma.

Data Presentation: Stability of Related Compounds in Plasma

Table 1: Stability of Rosiglitazone in Human Plasma

| Storage Condition | Duration | Analyte Stability (% Remaining) | Reference |

| Room Temperature | 48 hours | ≥ 92% (in stock solution) | [6] |

| -80°C | 4 weeks | ≥ 93% (in unprocessed plasma) | [6] |

| Freeze-Thaw Cycles (from -80°C) | 3 cycles | ≥ 92% (in unprocessed plasma) | [6] |

Table 2: Stability of Other N-Desmethyl Metabolites in Human Plasma

| Compound | Storage Condition | Duration | Stability | Reference |

| N-Desmethyl Rosuvastatin (B1679574) | Room Temperature | 24 hours | Stable (in plasma:buffer mix) | [3] |

| N-Desmethyl Rosuvastatin | -70°C | 12 months | Stable (in plasma:buffer mix) | [3] |

| N-Desmethyl Sertraline | Room Temperature | 2 hours | Stable | [7] |

| N-Desmethyl Sertraline | -80°C | 28 days | Stable | [7] |

| N-Desmethyl Sertraline | Freeze-Thaw Cycles (from -80°C) | 3 cycles | Stable | [7] |

Based on the data from these related compounds, it is reasonable to hypothesize that this compound would exhibit good stability in plasma under typical bioanalytical laboratory conditions. However, this must be experimentally verified.

Experimental Protocols

A comprehensive assessment of the plasma stability of this compound is a critical component of bioanalytical method validation. Below is a detailed methodology for conducting such a study, based on established guidelines and practices.[4][8]

3.1. Objective

To evaluate the stability of this compound in human plasma under various storage and handling conditions that mimic the sample lifecycle in a clinical or non-clinical study.

3.2. Materials

-

This compound reference standard

-

Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA) from at least six different sources

-

Organic solvents (e.g., methanol, acetonitrile) for stock and working solutions

-

Internal standard (if different from the analyte of interest)

-

LC-MS/MS system

3.3. Preparation of Stock and Quality Control (QC) Samples

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to achieve concentrations for spiking into plasma.

-

QC Samples: Prepare low and high concentration quality control (QC) samples by spiking the working solutions into blank human plasma. The final concentrations should be within the intended calibration range of the bioanalytical assay.

3.4. Stability Assessment Conditions

3.4.1. Short-Term (Bench-Top) Stability

-

Procedure: Aliquot low and high QC samples and keep them at room temperature for a specified period (e.g., 4, 8, and 24 hours) that exceeds the expected sample handling time.

-

Analysis: After the specified duration, process the samples and analyze them against a freshly prepared calibration curve.

3.4.2. Long-Term Stability

-

Procedure: Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).

-

Analysis: At each time point, retrieve the samples, thaw them under controlled conditions, and analyze them against a freshly prepared calibration curve.

3.4.3. Freeze-Thaw Stability

-

Procedure: Subject aliquots of low and high QC samples to multiple freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them unassisted at room temperature.

-

Analysis: After the final thaw, analyze the samples against a freshly prepared calibration curve. Typically, 3 to 5 freeze-thaw cycles are evaluated.

3.5. Sample Preparation and Analysis (LC-MS/MS)

A validated LC-MS/MS method for the simultaneous quantification of Rosiglitazone and its metabolites can be adapted for this stability study.[9]

-

Protein Precipitation: To a 100 µL aliquot of the plasma sample, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (if this compound is not being used as its own internal standard in a "surrogate analyte" approach).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters (based on a method for Rosiglitazone and its metabolites[9]):

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 3 µm particle size).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.2 mL/min.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). The specific mass transitions for this compound would need to be determined.

3.6. Data Analysis and Acceptance Criteria

-

The mean concentration of the stability samples at each condition should be within ±15% of the nominal concentration.

-

The precision (%CV) of the replicate measurements should not exceed 15%.

Mandatory Visualizations

4.1. Metabolic Pathway of Rosiglitazone

Caption: Metabolic pathway of Rosiglitazone.

4.2. Experimental Workflow for Plasma Stability Assessment

Caption: Workflow for plasma stability assessment.

Conclusion

While direct stability data for this compound in plasma is currently unavailable, the information from its parent compound, Rosiglitazone, and other N-desmethyl metabolites suggests that it is likely to be stable under standard bioanalytical conditions. However, it is imperative for any laboratory developing an assay for N-Desmethyl Rosiglitazone to perform a thorough experimental validation of its stability in plasma, as outlined in this guide. This will ensure the generation of accurate and reliable data for pharmacokinetic and other drug development studies. The use of a deuterated internal standard like this compound is a best practice in modern bioanalytical method validation, and confirming its stability is a cornerstone of this process.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Serum disposition of sertraline, N-desmethylsertraline and paroxetine: a pharmacokinetic evaluation of repeated drug concentration measurements during 6 months of treatment for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of N-Desmethyl Rosiglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of N-Desmethyl Rosiglitazone-d4. It clarifies the role of deuteration, details the primary mechanism of the parent compound, Rosiglitazone (B1679542), and discusses the metabolic pathway leading to the formation of N-Desmethyl Rosiglitazone. The guide also outlines key experimental protocols for assessing the activity of such compounds and presents relevant pharmacological data.

Introduction: The Role of this compound

This compound is the deuterium-labeled form of N-Desmethyl Rosiglitazone.[1] In pharmaceutical research, deuterated compounds are primarily utilized as internal standards for analytical and pharmacokinetic studies.[2][3] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a greater mass. This mass difference is readily detectable by mass spectrometry, allowing for precise and accurate quantification of the non-deuterated analyte (N-Desmethyl Rosiglitazone) in biological samples.[4]

While deuteration can sometimes alter the pharmacokinetics of a drug due to the kinetic isotope effect—stronger carbon-deuterium bonds can slow metabolism—the fundamental mechanism of action at the molecular target remains unchanged.[5][6] Therefore, the biological activity of this compound is representative of N-Desmethyl Rosiglitazone.

Core Mechanism of Action: The PPARγ Signaling Pathway

The mechanism of action of N-Desmethyl Rosiglitazone is best understood through its parent compound, Rosiglitazone. Rosiglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear hormone receptor.[7][8] PPARγ is a key transcriptional regulator of genes involved in glucose and lipid metabolism, as well as inflammation.[9][10]

The activation of the PPARγ signaling pathway by an agonist like Rosiglitazone involves several key steps:

-

Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ located in the nucleus.[8]

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[10]

-

PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10]

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which initiates the transcription of downstream genes. This leads to an increase in the synthesis of proteins that mediate the physiological effects of PPARγ activation, such as improved insulin (B600854) sensitivity.[10]

This signaling cascade is the primary mechanism through which Rosiglitazone exerts its therapeutic effects as an insulin-sensitizing agent in the treatment of type 2 diabetes mellitus.

References

- 1. researchgate.net [researchgate.net]

- 2. Rosiglitazone activation of PPARgamma suppresses fractalkine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retracted: Rosiglitazone, a ligand of the peroxisome proliferator-activated receptor-gamma, reduces acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PPARγ agonist rosiglitazone promotes the induction of brite adipocytes, increasing β-adrenoceptor-mediated mitochondrial function and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Desmethyl Rosiglitazone-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract